(Methanesulfinylsulfanyl)methane
Description
Contextualization within Organosulfur Compound Research
Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are a cornerstone of medicinal and materials chemistry. Their diverse chemical properties and biological activities have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and natural products. From the life-saving antibiotic penicillin to the essential amino acid methionine, the presence of sulfur imparts unique reactivity and structural characteristics to organic molecules. The study of organosulfur compounds is critical for the development of new synthetic methodologies and for understanding biochemical pathways.
Within this broad field, the thiosulfinate functional group, characterized by the R-S(O)-S-R' linkage, is of particular interest. Thiosulfinates are noted for their presence in Allium species such as garlic and onions, where they are responsible for the characteristic pungent aroma and a range of biological effects. These compounds are typically unstable and highly reactive, a trait that underpins their biological activity and their utility as synthetic intermediates.
Academic Significance of (Methanesulfinylsulfanyl)methane in Scientific Inquiry
This compound, with its simple dimethyl structure, serves as a model compound for investigating the intrinsic properties of the thiosulfinate group. Its relative simplicity allows for detailed theoretical and experimental studies of the S-S(O) bond, which is weaker than the S-S bond in disulfides, contributing to the characteristic reactivity of thiosulfinates. Research into this molecule helps elucidate reaction mechanisms, such as nucleophilic substitution and thermal decomposition, that are common to more complex thiosulfinates.
Furthermore, this compound is a naturally occurring compound found in plants like shallots (Allium ascalonicum) and chives (Allium schoenoprasum). nist.gov Its presence in these species fuels research into its biosynthesis, metabolism, and potential biological roles. Understanding the chemistry of this fundamental thiosulfinate provides a foundation for exploring the therapeutic potential of the broader class of related natural products.
Structure
3D Structure
Properties
IUPAC Name |
methylsulfinylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUMJYEQDVBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310808 | |
| Record name | Methyl methanethiosulfinate | |
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Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13882-12-7 | |
| Record name | Methyl methanethiosulfinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl methanethiosulfinate | |
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| Record name | NSC23129 | |
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| Record name | Methyl methanethiosulfinate | |
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| Record name | (methanesulfinylsulfanyl)methane | |
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| Record name | S-Methyl methanesulfinothioate | |
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Natural Occurrence and Biosynthetic Pathways of Methanesulfinylsulfanyl Methane
Biogeochemical Distribution
The natural occurrence of (methanesulfinylsulfanyl)methane is primarily documented in certain plant species, with growing research suggesting a potential role in broader biogeochemical cycles.
Presence in Terrestrial Plant Species (e.g., Allium Genus)
This compound is a characteristic volatile sulfur compound found in plants of the Allium genus. nih.govthegoodscentscompany.com It has been identified as a significant component of the aroma and flavor profile of species such as garlic (Allium sativum), onion (Allium cepa), and wild garlic (Allium ursinum). nih.govglobalsciencebooks.info The compound is not present in intact plant tissues but is formed rapidly upon cellular damage, such as when the plant is crushed, cut, or chewed. nutrivore.com Its presence is not limited to Alliums; it has also been detected in cruciferous vegetables like broccoli, particularly after processing that disrupts cell structure. nih.gov
The table below summarizes the occurrence of this compound in various terrestrial plant species.
| Plant Species | Common Name | Genus | Reference |
|---|---|---|---|
| Allium sativum | Garlic | Allium | thegoodscentscompany.comglobalsciencebooks.info |
| Allium cepa | Onion | Allium | thegoodscentscompany.comglobalsciencebooks.info |
| Allium ursinum | Wild Garlic / Ramsons | Allium | nih.gov |
| Allium ampeloprasum | Leek / Elephant Garlic | Allium | nih.gov |
| Brassica oleracea | Broccoli | Brassica | nih.gov |
Role in Marine Microbial Metabolism and the Sulfur Cycle
While the direct detection and role of this compound in marine environments are not as extensively documented as its precursors, its formation is a plausible step in the marine sulfur cycle. The cycle is heavily influenced by microbial activity, starting with the abundant algal osmolyte, dimethylsulfoniopropionate (DMSP). asm.orgnih.gov Marine bacteria degrade DMSP through two primary pathways: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and a demethylation pathway that yields methanethiol (B179389) (MeSH). asm.orgnih.gov
Endogenous Formation Mechanisms
The formation of this compound is a result of specific enzymatic and chemical reactions involving precursor sulfur compounds.
Metabolomic Pathways (e.g., via Dimethylsulfoniopropionate)
In terrestrial plants, particularly the Allium species, this compound is formed via a well-characterized pathway. The precursor molecules are S-alk(en)yl-L-cysteine sulfoxides, with S-methyl-L-cysteine sulfoxide (B87167) being a key substrate. thegoodscentscompany.comglobalsciencebooks.info When the plant's cells are damaged, the vacuolar enzyme alliinase comes into contact with this substrate from the cytoplasm. globalsciencebooks.infomdpi.com Alliinase cleaves the cysteine sulfoxide, producing highly reactive sulfenic acids (such as methanesulfenic acid). nih.govmdpi.com These unstable intermediates then rapidly undergo a self-condensation reaction to form thiosulfinates, including this compound. nih.gov
In the marine environment, the formation pathway initiates with DMSP. Marine bacteria utilize a demethylation pathway to convert DMSP into methanethiol (MeSH). asm.org MeSH is a precursor to dimethyl disulfide (DMDS), which is widespread in nature and emitted by various bacteria and fungi. wikipedia.org The enzymatic oxidation of disulfides to their corresponding thiosulfinates (S-oxides) is a known biochemical transformation. nih.gov Therefore, the microbial oxidation of DMDS is the likely route to this compound in marine systems, linking the degradation of DMSP to the formation of this specific thiosulfinate.
The table below outlines the key steps in the formation pathways.
| Environment | Primary Precursor | Key Intermediate(s) | Enzyme(s) | Final Product | Reference |
|---|---|---|---|---|---|
| Terrestrial (Allium) | S-methyl-L-cysteine sulfoxide | Methanesulfenic acid | Alliinase | This compound | globalsciencebooks.infonih.govmdpi.com |
| Marine | Dimethylsulfoniopropionate (DMSP) | Methanethiol (MeSH), Dimethyl disulfide (DMDS) | DMSP demethylase, Oxidases | This compound | asm.orgwikipedia.orgnih.gov |
Investigations into Undefined Biological Functions in Natural Systems
The precise biological functions of this compound are not fully defined, but research into thiosulfinates as a class provides significant clues. In Allium species, the production of thiosulfinates upon tissue damage is widely regarded as a defense mechanism against herbivores and microbial pathogens. nutrivore.com The pungent flavor and antimicrobial properties of these compounds can deter feeding and inhibit the growth of bacteria and fungi. nutrivore.commdpi.com
Synthesis and Reactions
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the controlled oxidation of its corresponding disulfide, dimethyl disulfide. wikipedia.org This reaction is a general method for preparing thiosulfinates.
General Reaction Scheme: CH₃-S-S-CH₃ + [O] → CH₃-S(O)-S-CH₃
Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid. The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding thiosulfonate (CH₃SO₂SCH₃).
Chemical Reactivity and Transformations
The reactivity of this compound is dominated by the properties of the thiosulfinate functional group.
Thiosulfinates are known to be thermally unstable. Upon heating, this compound is expected to undergo decomposition. The likely mechanism involves disproportionation, which would yield a mixture of dimethyl disulfide (CH₃SSCH₃) and S-methyl methanethiosulfonate (B1239399) (CH₃SO₂SCH₃). Another potential decomposition pathway could lead to the formation of methanesulfenic acid (CH₃SOH), a highly reactive intermediate.
The sulfur-sulfur bond in thiosulfinates is susceptible to attack by nucleophiles. Computational studies on cyclic thiosulfinates have shown that they are highly reactive towards nucleophiles like thiolates. semanticscholar.org The reaction of this compound with a nucleophile (Nu⁻) would likely proceed via attack at the sulfenyl sulfur, leading to the displacement of the methanesulfinate (B1228633) anion.
General Reaction with a Nucleophile: CH₃-S(O)-S-CH₃ + Nu⁻ → CH₃-S-Nu + CH₃SO⁻
This reactivity makes thiosulfinates useful as sulfenylating agents in organic synthesis.
Chemical Reactivity and Mechanistic Investigations of Methanesulfinylsulfanyl Methane
Fundamental Reactivity Patterns of the Thiosulfinate Moiety
The thiosulfinate group is a key feature in the chemistry of various natural products, including allicin (B1665233) from garlic. nih.govmdpi.com Its reactivity is a critical component of the antimicrobial and antifungal properties of these compounds. nih.gov The presence of an oxygen atom attached to one of the sulfur atoms creates an electrophilic center at that sulfur, making it susceptible to attack by nucleophiles, particularly thiols or thiolate ions. nih.govresearchgate.net This reactivity is central to its biological activity, where it can react with thiol groups in enzymes, leading to their inhibition. nih.govnih.gov
The stability of thiosulfinates can be influenced by the substituents attached to the sulfur atoms. For instance, perfluoroalkyl-segmented thiosulfinates have been found to be relatively stable, crystalline compounds compared to their hydrocarbon counterparts. researchgate.net
Oxidative Transformations
Formation of Higher Oxidation State Sulfur Compounds (e.g., Sulfoxides, Sulfones)
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.netorganic-chemistry.org Various reagents, including hydrogen peroxide catalyzed by metal complexes, can be employed for these conversions. organic-chemistry.orgorganic-chemistry.orgnih.gov The selectivity between sulfoxide (B87167) and sulfone formation can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org
| Reactant | Oxidizing Agent | Product(s) | Reference |
| Thiosulfinate | Peroxy acids | Thiosulfonate, Sulfinyl sulfone, vic-Disulfone | researchgate.net |
| Thiosulfinate | Sodium metaperiodate | Thiosulfonate | researchgate.net |
| Disulfide | Peroxy acids | Thiosulfinate | researchgate.net |
| Sulfide (B99878) | Hydrogen peroxide/Tantalum carbide | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |
| Sulfide | Hydrogen peroxide/Niobium carbide | Sulfone | organic-chemistry.org |
Nucleophilic Substitution Reactions at Sulfur Centers
The thiosulfinate group is susceptible to nucleophilic attack at either of its sulfur atoms. The electron-withdrawing effect of the oxygen atom makes the sulfinyl sulfur (S=O) an electrophilic center. nih.govresearchgate.net
Role as a Leaving Group in Substitution Processes
While the primary reactivity of thiosulfinates involves nucleophilic attack at the sulfur centers, the sulfenate anion (R-SO⁻) that would be formed upon nucleophilic attack at the sulfenyl sulfur can be considered a potential leaving group. However, the more common reaction pathway involves the cleavage of the S-S bond.
Regiochemical Preferences in Nucleophilic Attack (e.g., Sulfinyl vs. Sulfenyl Sulfur)
Nucleophilic attack on unsymmetrical thiosulfinates can occur at either the sulfinyl or the sulfenyl sulfur atom. The regioselectivity of this attack is influenced by the nature of the nucleophile and the substituents on the thiosulfinate. nih.gov For instance, in reactions with thiols or thiolates, the attack typically occurs at the electrophilic sulfinyl sulfur, leading to the formation of a mixed disulfide. nih.govresearchgate.net
Computational studies using density functional theory have been employed to understand the reactivities of cyclic thiosulfinates in nucleophilic substitution reactions. semanticscholar.org These studies have shown that, similar to cyclic disulfides, the reactivity of cyclic thiosulfinates is promoted by ring strain. semanticscholar.orgresearchgate.net The rate enhancement observed for cyclic thiosulfinates compared to cyclic disulfides is attributed to hyperconjugative interactions between an oxygen lone pair and the σ* orbital of the S-S bond (nO → σ*SS). semanticscholar.org This interaction lengthens the S-S bond in the reactant, making it more similar to the transition state. semanticscholar.org
Role of Sulfinyl Radicals in Organic Transformations
Sulfinyl radicals (R-S•=O) are sulfur-centered π-radicals that have been known for over six decades but have seen limited application in synthetic chemistry until more recently. rsc.orgrsc.org They are considered to be relatively low-reactivity radicals. rsc.org The self-coupling of sulfinyl radicals to form thiosulfonates was historically used as an indicator for the presence of these radical intermediates in a reaction. rsc.org
Recent advancements have demonstrated the successful generation and utilization of sulfinyl radicals in organic synthesis. nih.gov For example, sulfinyl sulfones can serve as precursors to sulfinyl radicals, which can then participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons to form various linear and cyclic disulfurized products. nih.gov Mechanistic investigations suggest these reactions proceed through the sequential addition of sulfonyl and sulfinyl radicals. nih.gov Cross-coupling reactions involving sulfinyl radicals with other radical species have also been explored. rsc.org
Generation and Structural Characterization of Sulfinyl Radical Intermediates
The generation of sulfinyl radicals, which are sulfur-centered radicals, has been a subject of study for their potential in forming valuable sulfoxide compounds. While sulfinyl sulfones have been more commonly explored as precursors for sulfinyl radicals, the analogous structure of thiosulfinates like (methanesulfinylsulfanyl)methane suggests a potential for similar reactivity. rsc.org
The S–S bond in thiosulfinates is known to be significantly weaker than the S-S bond in disulfides. For instance, the S-S bond dissociation energy in methyl methanethiosulfinate is approximately 39.3 kcal/mol, which is considerably lower than that in dimethyl disulfide (around 63.2 kcal/mol). wikipedia.org This inherent weakness suggests that homolytic cleavage of the S-S bond to generate a methanesulfinyl radical (CH₃SO•) and a methylthiyl radical (CH₃S•) is a plausible process under thermal or photochemical conditions.
While direct experimental studies detailing the generation and structural characterization of sulfinyl radicals specifically from this compound are not extensively documented in the literature, the thermal decomposition of methyl methanethiosulfinate has been reported. wikipedia.org This decomposition is known to yield methanesulfenic acid (CH₃SOH) and thioformaldehyde (B1214467) (CH₂=S). wikipedia.org The formation of these products can be rationalized through pathways that may involve initial S-S bond homolysis.
Furthermore, the antioxidant properties of some thiosulfinates have been attributed to their ability to undergo Cope elimination to form sulfenic acids, which are potent radical-trapping agents. rsc.org This reactivity highlights the propensity of the thiosulfinate group to engage in radical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆OS₂ |
| Molecular Weight | 110.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | S-Methyl methanethiosulfinate, Methyl methanethiosulfinate |
| CAS Number | 13882-12-7 |
| Appearance | Liquid |
The data in this table has been compiled from various chemical databases. mdpi.comnih.gov
Synthetic Methodological Explorations Utilizing Sulfinyl Radicals
The synthetic utility of sulfinyl radicals, once generated, has been demonstrated in various chemical transformations. Although the direct use of this compound as a sulfinyl radical precursor for synthetic methodologies is not a well-established area, the known reactivity of sulfinyl radicals from other sources provides a blueprint for potential applications.
Sulfinyl radicals generated from sulfinyl sulfones have been successfully employed in dual radical addition/radical coupling reactions with unsaturated hydrocarbons. rsc.orgthegoodscentscompany.com This strategy allows for the creation of previously inaccessible linear and cyclic disulfurized compounds in a single step. rsc.org Mechanistic studies suggest that these reactions proceed through a sequence of sulfonyl and sulfinyl radical additions. rsc.orgthegoodscentscompany.com
A hypothetical synthetic application involving this compound as a sulfinyl radical source could follow a similar pattern. Upon generation, the methanesulfinyl radical could add to alkenes or alkynes. The resulting carbon-centered radical could then be trapped by the concurrently formed methylthiyl radical or another radical species, leading to the formation of new carbon-sulfur bonds.
Table 2: Potential Reactions Involving Sulfinyl Radicals from this compound
| Reaction Type | Hypothetical Reactants | Potential Products |
| Addition to Alkenes | This compound, Alkene | β-Sulfinyl sulfide |
| Addition to Alkynes | This compound, Alkyne | Vinyl sulfoxide |
| Radical Cascade Cyclizations | This compound, Enyne | Cyclic sulfur-containing compounds |
It is important to note that these are postulated applications based on the known reactivity of sulfinyl radicals from other precursors. rsc.orgthegoodscentscompany.com The propensity of methyl methanethiosulfinate to undergo other decomposition pathways, such as disproportionation to dimethyl disulfide and methyl methanethiosulfonate (B1239399), would need to be considered and controlled in any synthetic design. wikipedia.org Further research is required to explore and validate the utility of this compound as a viable precursor for sulfinyl radicals in synthetic organic chemistry.
Biological Activities and Molecular Mechanisms of Methanesulfinylsulfanyl Methane
Anti-inflammatory Properties
The anti-inflammatory effects of (Methanesulfinylsulfanyl)methane are a cornerstone of its biological activity. Research has demonstrated its ability to intervene in the inflammatory cascade at multiple levels, from the initial signaling pathways to the production of inflammatory molecules. Many of its benefits are linked to this capacity to reduce inflammation, which is a factor in numerous health conditions. balchem.com
Modulation of Inflammatory Signaling Pathways (e.g., Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling Pathway)
This compound exerts significant anti-inflammatory effects by modulating critical signaling pathways, most notably the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of the immune response. Its activation, often triggered by stimuli like lipopolysaccharide (LPS) from bacteria, leads to the transcription of genes that encode for pro-inflammatory proteins. nih.gov
Studies have shown that this compound can suppress the activation of the NF-κB pathway. nih.gov For instance, in macrophages stimulated with LPS, a component of Gram-negative bacteria cell walls, this compound was found to inhibit the rapid activation of NF-κB. nih.gov This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target inflammatory genes. nih.govnih.gov This modulation of a master switch like NF-κB is a key mechanism by which this compound controls inflammatory responses at a cellular level. nih.gov
Regulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Interleukins, Tumor Necrosis Factor-alpha)
A direct consequence of inhibiting the NF-κB pathway is the reduced production of various pro-inflammatory mediators. The uncontrolled release of these molecules can contribute to tissue damage during inflammation. rsc.org this compound has been shown to downregulate the expression and release of several key mediators.
Research findings indicate that treatment with this compound can inhibit the production of:
Pro-inflammatory Cytokines: It has been observed to decrease the synthesis of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govgooutdoorsne.comresearchgate.net By suppressing the genes for these proteins, it effectively dampens the inflammatory response. nih.gov
Prostaglandins: The compound may also inhibit the release of prostaglandins, which are lipid compounds that play a significant role in the inflammatory process. nih.gov
Nitric Oxide (NO): Overproduction of NO is a hallmark of inflammation, and studies have shown that extracts containing relevant compounds can inhibit its production in activated macrophage cells. rsc.org
This regulation of pro-inflammatory molecules has been observed in various models, including induced colitis, liver injury, and lung injury, highlighting the broad applicability of its anti-inflammatory action.
Antioxidant Capacities
Beyond its anti-inflammatory role, this compound demonstrates significant antioxidant capabilities. It can directly influence the redox state of cells and enhance the body's own antioxidant defense systems. This dual action helps to mitigate oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants, which is closely linked with inflammation.
Sulfur Donor Activity in Biological Redox Processes
This compound is a sulfur-containing compound, with sulfur making up approximately 34% of its molecular weight. This sulfur is considered bioavailable and can be donated for the synthesis of other crucial sulfur-containing molecules within the body. balchem.com One of the most important of these is the amino acid cysteine. nih.gov
The donation of sulfur is particularly relevant to the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. balchem.com Glutathione plays a critical role in cellular defense against oxidative damage. Studies have demonstrated that this compound can influence glutathione levels. For example, pretreatment with the compound was found to attenuate a decrease in liver glutathione levels following acetaminophen-induced injury in animal models. Furthermore, it has been shown to restore the levels of reduced glutathione (GSH) in other models of oxidative stress. This suggests that by providing a source of sulfur, this compound supports the synthesis and maintenance of the glutathione pool, thereby enhancing the body's antioxidant capacity. balchem.com
Table 1: Effect of this compound on Glutathione Levels in an Animal Model of Pulmonary Hypertension
| Treatment Group | Change in Glutathione (GSH) Level | Change in Oxidized Glutathione (GSSG) Level |
|---|---|---|
| MCT-induced PAH Control | Significantly Lower | - |
| MSM Treatment (100 mg/kg/day) | Restored by +58% | Restored by -17% |
Data derived from studies on monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) in rats.
Induction of Cellular Antioxidant Defenses (e.g., Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation by Organosulfur Compounds)
This compound also bolsters antioxidant defenses by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of protective genes. nih.gov
Activation of Nrf2 by this compound has been demonstrated in several studies. Research on liver ischemia-reperfusion injury showed that the compound's protective effects were mediated through the activation of the Nrf2 pathway. gooutdoorsne.comresearchgate.net This activation led to an increase in both total and nuclear Nrf2 expression and subsequently enhanced the production of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). gooutdoorsne.comresearchgate.net The activation of this pathway appears to be a crucial mechanism by which organosulfur compounds like this compound prepare cells to resist oxidative and inflammatory stress. nih.gov
Table 2: Nrf2 Pathway Activation by this compound
| Observed Effect | Downstream Consequence | Reference Study Context |
|---|---|---|
| Increased total and nuclear Nrf2 expression | Activation of downstream antioxidant enzymes (HO-1, NQO1) | Liver Ischemia-Reperfusion Injury gooutdoorsne.comresearchgate.net |
| Modulation of Nrf2 transcription factor | Enhanced cellular antioxidant response | General Anti-inflammatory and Antioxidant Mechanisms nih.govnih.gov |
Other Biological Activity Research Areas
In addition to its well-documented anti-inflammatory and antioxidant properties, research has explored the utility of this compound in several other areas. Many of these applications are extensions of its core mechanisms of reducing inflammation and oxidative stress.
Notable areas of investigation include:
Joint Health: It is frequently studied for its potential to alleviate symptoms associated with osteoarthritis, such as joint pain and stiffness. balchem.comnih.gov
Exercise Recovery: Research suggests it may help reduce exercise-induced muscle damage and soreness, likely due to its anti-inflammatory effects and sulfur contribution to connective tissue.
Allergies: It has been investigated for its ability to relieve symptoms of seasonal allergic rhinitis, which may be linked to its capacity to lower inflammation and inhibit the release of cytokines and prostaglandins. nih.gov
Skin Health: Topical application has been studied for inflammatory skin conditions like rosacea, where it may help reduce redness and irritation. balchem.com
Immune System Support: As a sulfur-containing compound, it is considered to play a role in supporting a healthy immune response, partly through the interplay between inflammation and oxidative stress. nih.gov
Antimicrobial Effects
This compound, also known as methyl methanethiosulfinate, has demonstrated notable antimicrobial properties, particularly against certain strains of bacteria. This activity is characteristic of the broader class of thiosulfinates, which are organosulfur compounds recognized for their biological effects.
Research has shown that this compound exhibits significant antibacterial activity. oup.comtandfonline.comjst.go.jpnih.gov A key study focused on its effect against five strains of Escherichia coli O157:H7, a foodborne pathogen. In this research, this compound, isolated from Chinese chive (Allium tuberosum), was effective in inhibiting the growth of all tested strains. tandfonline.com The study determined the Minimum Inhibitory Concentration (MIC) for this compound to be between 40 and 60 parts per million (ppm) for these E. coli strains. tandfonline.com
The antimicrobial action of thiosulfinates, including this compound, is largely attributed to the reactivity of the thiosulfinate group. nih.govresearchgate.net This functional group contains an electrophilic sulfur atom that readily reacts with thiol groups in microbial cells. nih.govresearchgate.net This interaction can lead to the oxidation and subsequent inactivation of essential enzymes that contain catalytically important thiol groups, thereby disrupting cellular function and inhibiting microbial growth. nih.gov The antimicrobial efficacy of thiosulfinates is influenced by the substituent groups attached to the core thiosulfinate moiety. nih.gov
While this compound itself has been a subject of study, related compounds within the thiosulfinate and thiosulfonate classes also exhibit a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com For instance, allicin (B1665233) (diallylthiosulfinate), a well-known compound from garlic, shows broad antimicrobial activity. nih.gov The general antimicrobial potential of these sulfur-containing compounds continues to be an area of scientific interest for their potential applications. mdpi.commdpi.com
Detailed Research Findings
A study by Kwon et al. (2001) investigated the antibacterial effects of this compound isolated from Chinese chive. The compound was tested against five different strains of Escherichia coli O157:H7. The results, as summarized in the table below, indicate that this compound demonstrated consistent inhibitory activity across all tested strains. tandfonline.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli O157:H7 Strains
| Test Strain | Minimum Inhibitory Concentration (MIC) in ppm |
|---|---|
| E. coli O157:H7 (ATCC 43890) | 50 |
| E. coli O157:H7 (ATCC 43895) | 40 |
| E. coli O157:H7 (932) | 60 |
| E. coli O157:H7 (933) | 60 |
Data sourced from Kwon et al. (2001) tandfonline.com
The study highlights that the methylene (B1212753) chloride extract of Chinese chive, which has a high concentration of thiosulfinates like this compound, was effective against all tested microorganisms. tandfonline.com
Interactions of Methanesulfinylsulfanyl Methane Within Biological Systems
Synergistic Bioactivity with Co-occurring Compounds (e.g., Glucosamine)
Currently, there is a lack of specific scientific research and data regarding the synergistic bioactivity of (methanesulfinylsulfanyl)methane with glucosamine (B1671600). While both organosulfur compounds and glucosamine are known for their roles in biological systems, particularly in the context of joint health and inflammation for glucosamine, direct studies investigating their combined effects are not available in the reviewed literature.
Thiosulfinates, as a class, are recognized for their diverse biological effects, including antioxidant and anti-inflammatory properties. nutrivore.com It is plausible that this compound could exhibit synergistic or additive effects when combined with other bioactive compounds, a common phenomenon in phytochemistry. However, without specific studies on its interaction with glucosamine, any potential synergy remains speculative.
Involvement in Endogenous Metabolic Pathways
This compound is known to be a metabolite of S-methyl cysteine sulfoxide (B87167), indicating its integration into the metabolic pathways of sulfur-containing amino acids. thegoodscentscompany.com It is classified as a human metabolite and has been located in the cytoplasm and extracellular space. nih.gov The metabolism of thiosulfinates can lead to the formation of various other sulfur-containing compounds. globalsciencebooks.info
There is no direct scientific evidence to date demonstrating that this compound specifically acts as a sulfur donor in methylation reactions. Methylation is a critical biochemical process involving the transfer of a methyl group, and while sulfur-containing amino acids are central to these pathways (e.g., S-adenosylmethionine, SAM, as a primary methyl donor), the precise role of this compound in this context has not been elucidated.
However, the broader context of sulfur metabolism is relevant. Compounds containing sulfane sulfur, which includes a divalent sulfur atom bonded to another sulfur, are involved in a variety of biological processes. nih.gov Thiosulfinates fall into this category. nih.gov These compounds are considered reactive and can participate in reactions such as S-sulfhydration of cysteine residues in proteins. nih.gov Furthermore, the metabolism of sulfur-containing compounds is crucial for processes like sulfation, where 3'-phosphoadenosine 5'-phosphosulfate (PAPS), derived from sulfur amino acids, acts as a universal sulfate (B86663) donor. wikipedia.org
While a related compound, methylsulfonylmethane (MSM), has been shown to serve as a donor of methyl groups for DNA methylation in human liver cells, this function has not been demonstrated for this compound. nih.gov The metabolism of thiosulfinates is complex and can lead to various products, but a direct role as a sulfur donor for methylation is not yet established in the scientific literature. wikipedia.org
Theoretical and Computational Studies Pertaining to Methanesulfinylsulfanyl Methane
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in defining the electronic structure and bonding characteristics of (methanesulfinylsulfanyl)methane. Computational studies, utilizing methods such as Hartree-Fock (HF), Møller-Plesset second-order perturbation (MP2) theory, and Density Functional Theory (DFT), have been employed to investigate methanesulfinyl derivatives. nih.govnih.gov These methods provide a detailed picture of the molecule's geometry, orbital interactions, and charge distribution.
The electronic properties of this compound are significantly influenced by the presence of two sulfur atoms with different oxidation states and a stereocenter at the sulfinyl sulfur. This arrangement leads to a complex distribution of electron density, which is crucial for its reactivity. Natural Bonding Orbital (NBO) analysis, a common computational technique, can be used to analyze the orbital interactions, revealing the nature of the sulfur-sulfur bond and the influence of the methyl groups and the oxygen atom.
Computed Molecular Properties of this compound
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 61.6 Ų | Computed |
| Complexity | 42.9 | Computed |
This table is based on data from computational chemistry models and provides a summary of key molecular descriptors.
These computed descriptors offer a quantitative glimpse into the molecule's structural and electronic features, which are foundational to understanding its chemical behavior.
Computational Elucidation of Reaction Mechanisms
Computational studies have been pivotal in elucidating the mechanisms of nucleophilic substitution at the sulfinyl sulfur atom of methanesulfinyl derivatives. nih.gov Gas-phase reactions involving various small anionic nucleophiles—such as chloride, cyanide, hydroxide, methoxide, amide, and phosphide—have been extensively examined using HF, MP2, and DFT calculations. nih.govresearchgate.net
The predominant mechanism identified for these reactions is a stepwise addition-elimination (A-E) process. nih.govresearchgate.net This pathway involves the initial formation of a hypercoordinate intermediate, which then proceeds to release the leaving group. mdpi.comnih.gov This is in contrast to a concerted SN2-type displacement that would involve a single transition state. mdpi.com The reactivity pattern at the sulfinyl sulfur (Cl- > AcO- > F-) differs significantly from that at a sulfonyl sulfur, highlighting the unique electronic environment of the sulfinyl group. researchgate.net However, in the specific case of cyanide as the nucleophile, evidence suggests that the reaction may proceed via an SN2 displacement mechanism instead. nih.govacs.org
The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry, offering a powerful tool for visualizing reaction pathways. libretexts.orgmuni.cz For the nucleophilic substitution reactions of methanesulfinyl derivatives, computational mapping of the PES reveals a characteristic triple-well potential energy surface. nih.govresearchgate.net This topography corresponds to the addition-elimination mechanism.
The three wells on the PES represent the reactant complex, a stable tetracoordinate-sulfur intermediate, and the product complex. nih.gov These minima are connected by transition states, which are saddle points on the energy surface. muni.cz The barriers of activation on either side of the central, hypervalent sulfur intermediate are typically small. nih.govresearchgate.net
The geometry of these critical points, particularly the transition states and the central minimum, has been computationally determined. The central intermediate adopts an unsymmetrical trigonal bipyramidal geometry. nih.govacs.org In this structure, the incoming nucleophile and the outgoing leaving group occupy the apical positions, while the sulfur lone pair of electrons resides in an equatorial position. nih.govacs.org The determination of these transition state structures is crucial for understanding the stereochemical outcome and the kinetics of the reaction. nih.gov
Emerging Research Directions and Future Perspectives on Methanesulfinylsulfanyl Methane
Further Elucidation of Undefined Biological Functions in Diverse Natural Ecosystems
(Methanesulfinylsulfanyl)methane is ubiquitous in the global sulfur cycle, yet many of its specific biological functions remain to be fully understood. chemicalbook.comchemicalbook.com It is a metabolite in numerous biological processes, and its presence is confirmed in organisms ranging from bacteria to plants and animals, and even in the atmosphere of exoplanets. wikipedia.orgnih.gov
Research has established that DMDS exhibits broad biological activities, including antimicrobial and antifungal properties. dimethyl-disulfide.netnih.gov For instance, it can inhibit the growth of the fungal phytopathogen Sclerotinia minor by damaging its cell membrane. nih.gov The mechanism often involves the disruption of cellular redox balance by inhibiting enzymes like glutathione (B108866) reductase. dimethyl-disulfide.net
However, its role often transcends simple toxicity. In plant-microbe interactions, DMDS produced by bacteria can act as a plant growth-promoting agent. Studies have shown that volatile DMDS from the bacterium Bacillus sp. B55 can enhance the growth of Nicotiana attenuata (wild tobacco) by improving its sulfur nutrition, particularly in sulfur-deficient soils. nih.gov This suggests a complex signaling or nutritional role that is only beginning to be explored.
In marine and terrestrial ecosystems, DMDS is a key player in biogeochemical cycles. For example, in methane (B114726) seep ecosystems on the seafloor, which are rich in reduced compounds like methane and sulfide (B99878), organosulfur compounds are integral to the food web. researchgate.net The transformation of sulfur compounds by microbial communities in these unique habitats supports chemosynthetic primary production. researchgate.net The precise role of DMDS as a sulfur source and signaling molecule within these complex microbial mats and for the surrounding fauna is an active area of investigation. Future research will likely focus on tracing the metabolic pathways of DMDS in these environments to understand its contribution to carbon and sulfur cycling.
Key Research Questions:
How does DMDS function as a signaling molecule between different species in complex microbial communities?
What is the full extent of its contribution to the sulfur assimilation pathways in various plants and microorganisms?
What specific enzymatic processes are responsible for the production and degradation of DMDS in diverse ecosystems like methane seeps?
Development of Targeted Synthetic Strategies for Specific Isomers
The primary structure of this compound (CH₃SSCH₃) does not have constitutional or stereoisomers. However, research into synthetic strategies is focused on achieving higher efficiency, purity, and control, as well as on synthesizing its closely related oxidized isomer, methyl methanethiosulfinate (CH₃S(O)SCH₃), also known as dimethyl thiosulfinate (DMTS). wikipedia.orgnih.gov
Historically, DMDS is produced through the oxidation of methanethiol (B179389), for example, using iodine. wikipedia.orgReaction: 2 CH₃SH + I₂ → CH₃SSCH₃ + 2 HI
Industrial methods have evolved to improve yield and safety. One patented method involves reacting sodium sulfide with elemental sulfur to produce sodium disulfide, which is then reacted with dimethyl sulfate (B86663). google.com Another approach utilizes the reaction of methanethiol with dimethyl sulfoxide (B87167) (DMSO) over an alumina (B75360) catalyst. google.com
Future developments in synthetic strategies are aimed at creating more sustainable and targeted processes. This includes the design of catalysts that can operate under milder conditions, reduce byproducts, and offer greater control over the reaction. For instance, research into solid catalysts like γ-alumina for the reaction of methanol (B129727) and DMDS to produce dimethyl sulfide demonstrates the potential for catalytic routes in managing sulfur compounds. researchgate.net
The synthesis of the thiosulfinate isomer, DMTS, is also a key research direction. DMTS is formed by the controlled oxidation of DMDS using oxidizing agents like hydrogen peroxide or peracetic acid. wikipedia.orgchemicalbook.com This compound has distinct chemical and biological properties, and developing selective oxidation methods that yield DMTS without over-oxidation to other sulfonyl species is a significant synthetic challenge. nih.gov
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| Methanethiol Oxidation | Methanethiol (CH₃SH), Iodine (I₂) | - | Simple laboratory-scale synthesis. | wikipedia.org |
| Disulfide Route | Sodium Sulfide (Na₂S), Sulfur (S), Dimethyl Sulfate ((CH₃)₂SO₄) | - | Multi-step industrial process. | google.com |
| DMSO Route | Methanethiol (CH₃SH), Dimethyl Sulfoxide ((CH₃)₂SO) | Activated Alumina | Catalytic process suitable for industrial scale. | google.com |
Exploration of Advanced Spectroscopic and Structural Characterization Techniques in Biological Contexts
Understanding the function of DMDS in a biological setting requires sophisticated analytical techniques capable of detecting and quantifying this volatile compound and its metabolites within complex biological matrices. The transient and often low-concentration nature of DMDS in these systems presents a significant challenge.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While direct ¹H NMR of DMDS itself is straightforward, its application in complex biological samples requires advanced techniques to suppress signals from water and other abundant molecules. chemicalbook.comresearchgate.netchemicalbook.com Future research will likely employ multi-dimensional NMR techniques and isotopic labeling (e.g., using ¹³C or ³³S) to trace the metabolic fate of DMDS in vivo.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is highly effective for identifying and quantifying volatile compounds like DMDS from the headspace of microbial or plant cultures.
For probing the electronic structure of the sulfur atoms, which is crucial for understanding reactivity, advanced techniques like sulfur K-edge X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are emerging. researchgate.net These synchrotron-based methods can provide detailed information about the oxidation state and chemical environment of sulfur in biological samples, allowing researchers to distinguish between thiols, disulfides, sulfoxides, and other sulfur species. researchgate.net Applying these techniques to study DMDS interactions with metalloenzymes or its transformation within cells could provide unprecedented insights into its biochemical mechanisms.
Table 2: Spectroscopic Techniques for Characterizing this compound
| Technique | Information Provided | Application Context |
| ¹H and ¹³C NMR | Molecular structure, connectivity, and quantification. | In vitro studies, analysis of pure compounds, metabolic tracing with isotopic labels. |
| GC-MS | Identification and quantification of volatile compounds. | Analysis of headspace from biological cultures, environmental samples. |
| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. | Non-invasive analysis of biological samples, combined with microscopy for spatial resolution. kit.ac.jpresearchgate.net |
| Sulfur K-edge XAS/XES | Sulfur oxidation state and local chemical environment. | Probing the electronic structure of sulfur in complex biological systems, studying enzyme active sites. researchgate.net |
Integration into Novel Chemical Synthesis Methodologies
Beyond its role as a high-volume industrial chemical for sulfiding and anti-coking, DMDS is a valuable reagent in organic synthesis for introducing the methylthio (CH₃S-) group into molecules. wikipedia.orgarkema.com Its reactions are being explored in more intricate synthetic pathways.
A key reaction of DMDS is its chlorination, which can yield important synthetic intermediates like methanesulfenyl chloride (CH₃SCl), methanesulfinyl chloride (CH₃S(O)Cl), and methanesulfonyl chloride (CH₃SO₂Cl). wikipedia.orgchemicalbook.com These reagents are building blocks for a wide range of pharmaceuticals and agrochemicals.
DMDS is also used in the synthesis of specialty chemicals. For example, it is a reactant in the preparation of 4-(methylthio)phenol, an intermediate in the production of certain pesticides. wikipedia.org The development of novel catalytic systems that can activate the S-S bond of DMDS under mild conditions is a primary goal for future research. This would enable more selective and efficient incorporation of the methylthio group.
Furthermore, the principles of disulfide chemistry are being applied in new areas like materials science and organometallic chemistry. For instance, reactions involving disulfides can be used to modify polymer properties or to synthesize ligands for metal catalysts. The reaction of DMDS with electrophiles to create more complex sulfur-containing heterocycles is an area of ongoing exploration. wikipedia.org As chemists seek to build molecular complexity, the predictable reactivity of the disulfide bond in DMDS makes it an attractive tool for innovative synthetic methodologies.
Q & A
Basic: What are the recommended analytical techniques for characterizing (Methanesulfinylsulfanyl)methane in research settings?
Answer:
To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm molecular structure and purity. Chemical shifts for sulfonyl/sulfinyl groups typically appear in distinct regions (e.g., δ 2.5–3.5 ppm for methyl sulfone groups in -NMR) .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection at 210–230 nm, optimized for sulfone/sulfoxide compounds .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation .
Basic: How can researchers safely handle and store this compound in laboratory settings?
Answer:
Follow these protocols to minimize risks:
- Handling: Use fume hoods for dust-prone operations (e.g., weighing). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage: Keep in airtight containers at 0–6°C in a dry, well-ventilated area. Avoid incompatible materials like strong oxidizing agents .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced: What methodologies are suitable for studying the thermal stability of this compound under experimental conditions?
Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA: Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- DSC: Measure phase transitions (melting point: 107–111°C for dimethyl sulfone analogs) and exothermic/endothermic events .
- Gas Chromatography (GC): Analyze volatile decomposition byproducts under high-temperature conditions (e.g., >200°C) .
Advanced: How can researchers resolve contradictory data on the solubility of this compound in polar vs. nonpolar solvents?
Answer:
Adopt a systematic solubility screening protocol:
Solvent Selection: Test water, acetone, ethanol, and hexane across temperatures (e.g., 20–60°C) .
Gravimetric Analysis: Saturate solvents, filter undissolved material, and evaporate to calculate solubility (g/L).
Data Normalization: Account for temperature-dependent density changes using partial molar volume calculations .
| Solvent | Solubility (g/L, 20°C) | Temperature Sensitivity |
|---|---|---|
| Water | 150 | Low |
| Acetone | 220 | Moderate |
| Ethanol | 85 | High |
| Data derived from dimethyl sulfone analogs . |
Advanced: What experimental strategies optimize the synthesis of this compound derivatives for biological activity studies?
Answer:
Focus on functional group compatibility and reaction kinetics:
- Oxidation/Reduction: Use mCPBA (meta-chloroperbenzoic acid) for sulfoxide formation or LiAlH for sulfone reduction .
- Nucleophilic Substitution: React with phenethylamines or aryl halides under inert atmospheres (N) to minimize side reactions .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate derivatives ≥95% purity .
Basic: What are the critical parameters for validating this compound in pharmaceutical formulation research?
Answer:
Key parameters include:
- Purity: ≥99% by HPLC, with residual solvent limits per ICH guidelines .
- Stability: Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation .
- Bioavailability: Use Caco-2 cell monolayers or in vivo models to evaluate absorption kinetics .
Advanced: How can researchers assess the potential toxicological risks of this compound in preclinical studies?
Answer:
Follow tiered toxicological assessment frameworks:
In Vitro Assays: Ames test for mutagenicity and hepatocyte cytotoxicity screening .
In Vivo Models: Acute oral toxicity (OECD 423) and 28-day repeated dose studies in rodents .
Biomonitoring: Quantify metabolites in blood/urine via LC-MS/MS to track excretion pathways .
Basic: What spectroscopic signatures distinguish this compound from structurally similar sulfones/sulfoxides?
Answer:
Key spectral markers:
- Infrared (IR): S=O stretching vibrations at 1050–1150 cm (sulfone) vs. 1020–1070 cm (sulfoxide) .
- -NMR: Methyl groups adjacent to sulfinyl/sulfonyl moieties show distinct splitting patterns (e.g., singlet for sulfones vs. doublet for sulfoxides) .
Advanced: How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitutions?
Answer:
Design kinetic studies using:
- Polar Aprotic Solvents: Increase reaction rates in SN2 mechanisms (e.g., DMF, DMSO) .
- Arrhenius Analysis: Measure rate constants (k) at 3–5 temperatures to calculate activation energy (E) .
- Computational Modeling: DFT calculations (e.g., Gaussian) to predict transition states and solvent effects .
Basic: What are the best practices for documenting and reporting contradictory results in this compound research?
Answer:
Adopt transparency-driven protocols:
- Data Logging: Record raw data, instrument parameters, and environmental conditions (e.g., humidity) .
- Peer Review: Disclose anomalies in supplementary materials and discuss potential sources (e.g., reagent lot variability) .
- Reproducibility Checks: Collaborate with independent labs to validate critical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
